

Application Notes and Protocols for BUR1 Immunoprecipitation

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Compound of Interest

Compound Name: *BUR1*

Cat. No.: *B1668064*

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These application notes provide a comprehensive guide for the selection of antibodies and the execution of immunoprecipitation (IP) to isolate the **BUR1** protein, a cyclin-dependent kinase crucial for transcriptional elongation and cell cycle progression in yeast.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction to BUR1

BUR1, along with its cyclin partner Bur2, forms a kinase complex that plays a significant role in regulating transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II.[\[1\]](#)[\[3\]](#) Additionally, **BUR1** is involved in cell cycle progression, functioning in parallel with the TORC1 signaling pathway. Given its critical roles, the immunoprecipitation of **BUR1** is a key technique for studying its interacting partners and downstream targets.

Antibody Selection for BUR1 Immunoprecipitation

The success of an immunoprecipitation experiment heavily relies on the quality and specificity of the antibody used. For **BUR1**, it is crucial to select an antibody that has been validated for IP applications. When choosing an antibody, consider the following:

- **Reactivity:** Ensure the antibody is reactive against the **BUR1** protein from the organism you are studying (e.g., *Saccharomyces cerevisiae*).
- **Validation Data:** Look for antibodies with supporting data from the manufacturer or publications demonstrating successful IP of **BUR1**.

- Clonality: Polyclonal antibodies, which recognize multiple epitopes, can be advantageous for capturing a greater amount of the target protein.
- Epitope Tagging: If suitable endogenous **BUR1** antibodies are unavailable, consider using epitope-tagged **BUR1** (e.g., HA, FLAG, or V5 tagged) and corresponding anti-tag antibodies for immunoprecipitation.

Table 1: Antibody Recommendations for **BUR1** Immunoprecipitation

Antibody Target	Host Species	Clonality	Applications	Supplier/Reference	Notes
BUR1 (endogenous)	Rabbit	Polyclonal	ChIP, Western Blot	In-house generation or custom service	Specific antibodies for BUR1 IP are not widely commercialized. Researchers often generate their own or use epitope-tagged constructs.
FLAG tag	Mouse	Monoclonal	IP, Western Blot	Sigma-Aldrich (M2)	Used for immunoprecipitation of FLAG-tagged BUR1.
HA tag	Rabbit	Polyclonal	IP, Western Blot	Abcam (ab9110)	Suitable for immunoprecipitation of HA-tagged BUR1.
V5 tag	Rabbit	Polyclonal	IP, Western Blot	Abcam (ab9116)	An alternative for immunoprecipitation of V5-tagged BUR1.

Experimental Protocols

This section provides a detailed protocol for the immunoprecipitation of **BUR1** from yeast cell lysates. The protocol is optimized for nuclear proteins and may require further optimization based on specific experimental conditions.

Materials

- Yeast strain expressing **BUR1** (endogenous or epitope-tagged)
- Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, supplemented with protease and phosphatase inhibitors just before use.
- Wash Buffer: 50 mM HEPES-KOH pH 7.5, 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate.
- Elution Buffer: 1X SDS-PAGE sample buffer.
- Anti-**BUR1** antibody or anti-epitope tag antibody.
- Protein A/G magnetic beads or agarose beads.
- Microcentrifuge tubes.
- Rotating wheel or rocker.
- Magnetic rack (for magnetic beads).

Protocol

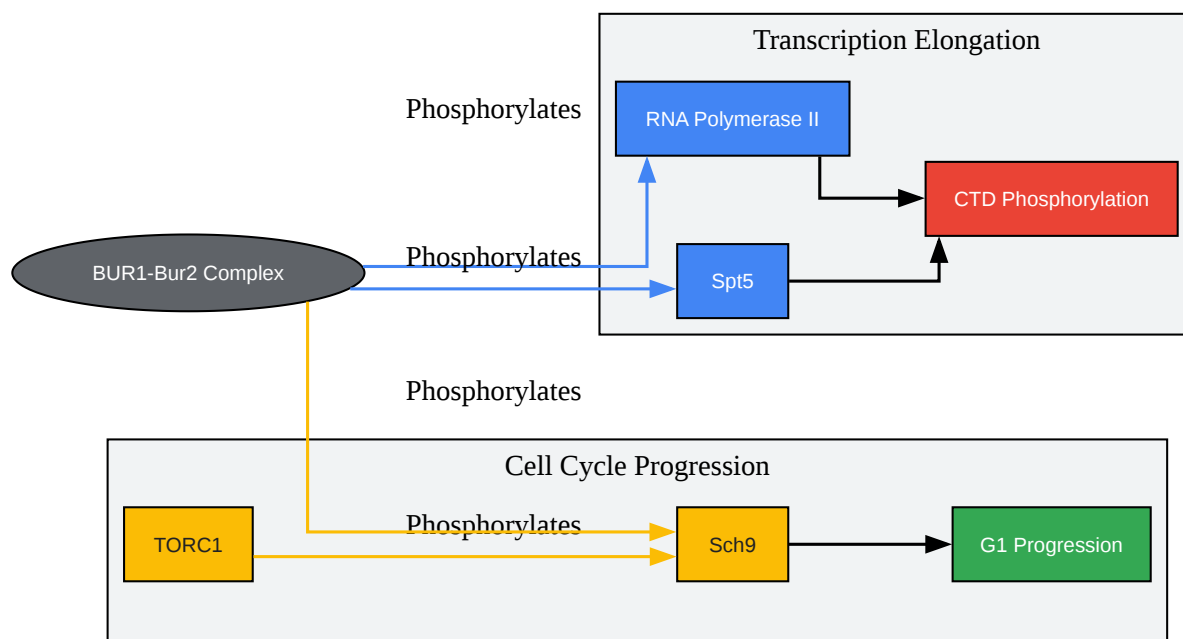
- Cell Lysis:
 - Grow yeast cells to mid-log phase ($OD_{600} \approx 0.8$).
 - Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
 - Wash the cell pellet with ice-cold water.
 - Resuspend the cell pellet in ice-cold Lysis Buffer.

- Lyse the cells by mechanical disruption (e.g., bead beating) on ice.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (whole-cell extract) to a new pre-chilled tube.
- Pre-clearing the Lysate (Optional but Recommended):
 - Add 20-30 µL of Protein A/G beads to the whole-cell extract.
 - Incubate for 1 hour at 4°C with gentle rotation.
 - Pellet the beads by centrifugation or using a magnetic rack.
 - Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
- Immunoprecipitation:
 - Add the primary antibody (anti-**BUR1** or anti-tag) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically but typically ranges from 1-5 µg per 1 mg of total protein.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.
 - Incubate for an additional 1-2 hours at 4°C with gentle rotation.
- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack.
 - Discard the supernatant.
 - Resuspend the beads in 1 mL of ice-cold Wash Buffer.
 - Incubate for 5 minutes with gentle rotation.
 - Pellet the beads and discard the supernatant.

- Repeat the wash steps 3-4 times.
- Elution:
 - After the final wash, remove all residual wash buffer.
 - Resuspend the beads in 30-50 μ L of 1X SDS-PAGE sample buffer.
 - Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-bead complex.
 - Pellet the beads and transfer the supernatant (eluate) to a new tube.
- Analysis:
 - The eluate can be analyzed by SDS-PAGE and Western blotting to detect **BUR1** and any co-immunoprecipitated proteins.

Diagrams

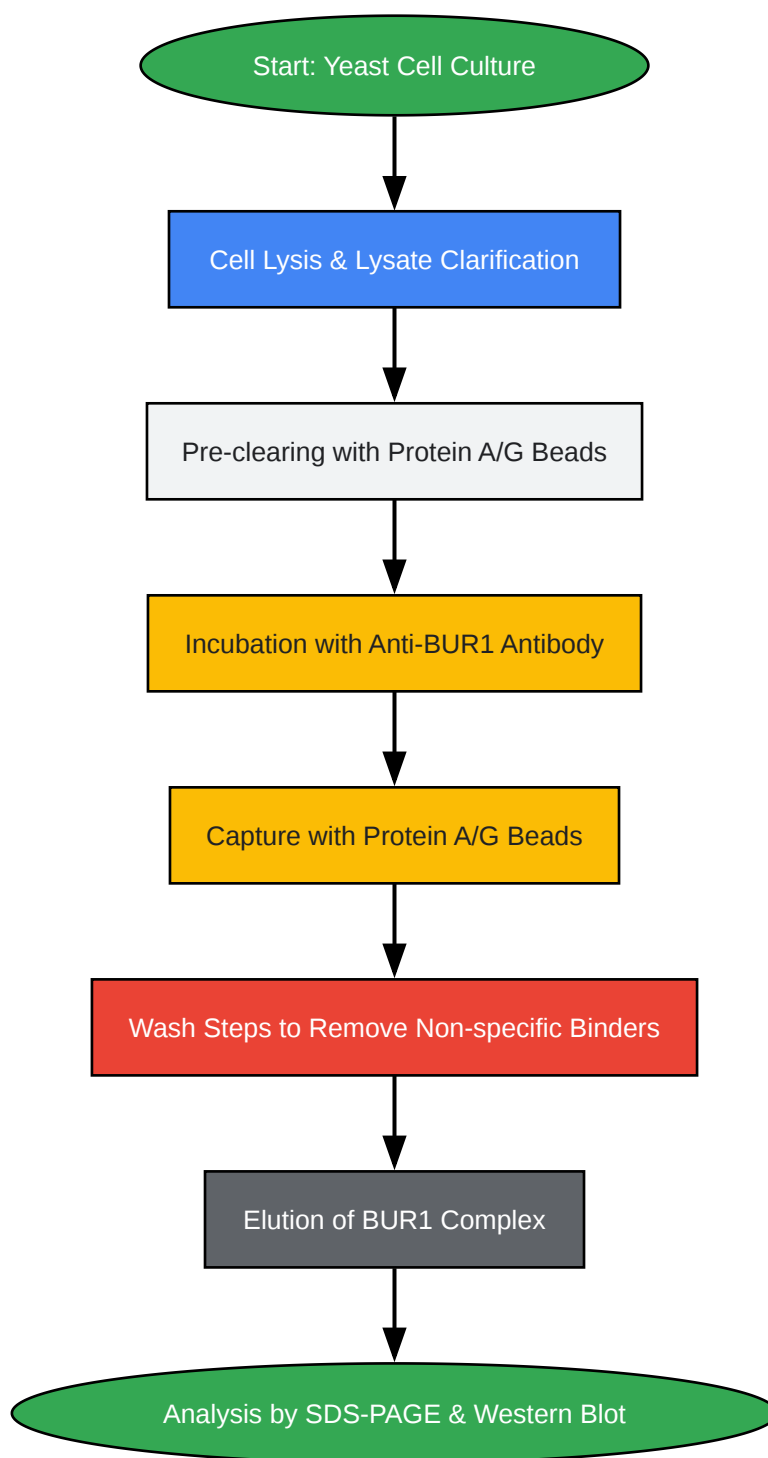
BUR1 Signaling Pathway



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Caption: Simplified signaling pathway of the **BUR1**-Bur2 complex.

BUR1 Immunoprecipitation Workflow



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Caption: Experimental workflow for **BUR1** immunoprecipitation.

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References

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